3-Acryloxypropyltrichlorosilane

Description

Significance of Organosilanes as Coupling Agents and Functional Monomers

Organosilanes are a class of silicon-based compounds that play a critical role in materials science, primarily as coupling agents and functional monomers. garzantispecialties.com Their general structure, Y-R-SiX₃, consists of a hydrolyzable group (X, e.g., chloro, alkoxy) that can react with inorganic surfaces and an organofunctional group (Y) that is compatible with or can react with an organic polymer matrix. nih.gov

As coupling agents, organosilanes are indispensable for enhancing the adhesion and compatibility between organic polymers and inorganic materials, such as glass fibers, silica (B1680970), or metal oxides. zmsilane.com This bridging action at the interface is crucial in composite materials, where it facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby improving mechanical properties like strength and toughness. They also improve the dispersion of fillers within the polymer and enhance resistance to environmental factors like moisture, which can degrade the interfacial bond. zmsilane.com

As functional monomers, organosilanes can be copolymerized into polymer chains or used to initiate polymerization from a surface. The organofunctional group allows these molecules to participate in various polymerization reactions (e.g., radical, condensation), leading to the creation of silicon-containing polymers with tailored properties or the covalent attachment of polymer chains to a substrate. sigmaaldrich.com

Overview of Bifunctional Silanes in Interface Science and Engineering

Bifunctional silanes, also known as silane (B1218182) coupling agents, are the cornerstone of modern interface science and engineering. nih.gov These molecules are engineered to chemically unify dissimilar materials, creating a durable bond where there would otherwise be poor adhesion. nih.govnih.gov The synergy between the two distinct reactive ends of the molecule is what makes them so effective. nih.gov

The inorganic-reactive part of the silane, typically a silyl (B83357) group with hydrolyzable substituents like -Cl or -OR, enables the molecule to bond to hydroxyl groups (-OH) present on the surfaces of inorganic materials like glass, metals, and ceramics. garzantispecialties.comzmsilane.com The organofunctional group, such as an amino, epoxy, vinyl, or in the case of the subject compound, an acryloxy group, is chosen based on its reactivity or compatibility with the specific organic polymer being used. garzantispecialties.com

Research Trajectory of 3-Acryloxypropyltrichlorosilane in Chemical Literature

The research trajectory of this compound is closely linked to the advancement of self-assembled monolayers (SAMs) and surface-initiated polymerization (SIP) techniques. While organosilanes have been studied as coupling agents since the 1940s, the use of highly reactive trichlorosilanes for creating ordered molecular layers on silicon wafers and other hydroxylated surfaces became a major area of research in the following decades.

This compound emerged as a compound of interest for researchers aiming to create surfaces with specific functionalities. Its primary role in the literature is as a surface-modifying agent used to introduce a polymerizable anchor point. pubcompare.ai The trichlorosilyl (B107488) group reacts rapidly with surface silanol (B1196071) groups (Si-OH) to form a dense, covalently bound monolayer. This process is foundational for subsequent surface-initiated polymerization, where the surface-tethered acryloxy groups can act as initiation or propagation sites for growing polymer chains directly from the substrate.

This "grafting-from" approach allows for the creation of dense polymer coatings known as "polymer brushes." mdpi.com Research has explored the use of such brushes for a wide range of applications, including controlling surface wettability, reducing friction, creating biocompatible coatings, and fabricating microelectronic components. uh.edunih.gov The ability to form polymer brushes of various compositions (homopolymers or copolymers) from surfaces functionalized with molecules like this compound represents a significant path of investigation in materials chemistry. nih.gov

Fundamental Principles of Silane-Mediated Interfacial Adhesion

The mechanism by which silane coupling agents promote adhesion is a multi-step process that transforms the molecular structure of the silane into a durable, bridging film at the interface. hengdasilane.comgelest.com

The primary theory involves four key steps:

Hydrolysis: The process begins with the hydrolysis of the reactive groups on the silicon atom. For this compound, the three chloro (-Cl) groups react rapidly with water (even trace amounts in the air or on the substrate) to form silanol groups (-Si(OH)₃) and hydrochloric acid. gelest.comresearchgate.net

Condensation: The newly formed silanol groups are unstable and tend to condense with each other, forming oligomeric siloxane structures (Si-O-Si). gelest.com This condensation can continue to build a cross-linked network.

Hydrogen Bonding: The silanol groups of the silane oligomers then form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a glass surface). gelest.com This brings the silane layer into close proximity with the substrate.

Covalent Bond Formation: Finally, upon drying or curing (often with heat), a covalent bond is formed between the silane and the substrate through a dehydration reaction, creating strong M-O-Si linkages (where M is a surface atom like Si, Al, etc.). garzantispecialties.comgelest.com This step firmly anchors the silane layer to the inorganic surface, leaving the organofunctional (acryloxy) group oriented away from the substrate, ready to react with the organic polymer matrix.

An alternative but compatible model, the "dynamic equilibrium theory," suggests that the bonds at the interface are not static but are in a constant state of breaking and reforming in the presence of water. bohrium.comtandfonline.com This dynamic process allows for the relaxation of stresses at the interface that arise from thermal expansion differences, thereby enhancing the long-term durability of the bond. bohrium.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₉Cl₃O₂Si |

| Molecular Weight | 247.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75-77 °C at 5 mmHg |

| Density | 1.25 g/cm³ |

| Refractive Index | ~1.46 |

| Functional Group 1 | Acryloxy (-O-CO-CH=CH₂) |

| Functional Group 2 | Trichlorosilyl (-SiCl₃) |

Table 2: Comparison of Silane Functional Groups

| Functional Group | Typical Reactivity / Application | Compatible Polymer Systems |

|---|---|---|

| Acryloxy / Methacryloxy | Radical Polymerization (UV or thermal cure) | Acrylics, Polyesters, Styrenics |

| Amino | Reacts with epoxies, isocyanates, phenolics | Epoxies, Polyamides, Polyurethanes |

| Epoxy | Ring-opening reactions | Epoxies, Amines, Carboxylic Acids |

| Vinyl | Radical Polymerization, Hydrosilylation | Polyethylene, Rubbers (EPDM) |

| Mercapto | Thiol-ene reactions, reaction with epoxies | Sulfur-cured rubbers, Epoxies |

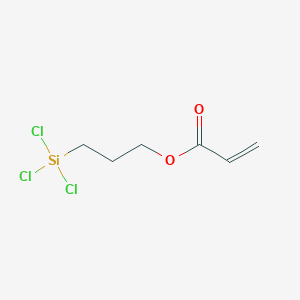

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trichlorosilylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPRPXBFZRAOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431080 | |

| Record name | 3-Acryloxypropyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38595-89-0 | |

| Record name | 3-Acryloxypropyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Acryloxypropyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Acryloxypropyltrichlorosilane and Its Derivatives

Chemical Synthesis Routes for Acryloxy-Functionalized Organosilanes

The primary industrial method for synthesizing 3-Acryloxypropyltrichlorosilane and related compounds is the hydrosilylation reaction. rsc.org Alternative methods, such as the Grignard reaction, also provide pathways to forming silicon-carbon bonds, though they may present different challenges in selectivity. gelest.comthieme-connect.com

Hydrosilylation This is the most common route, involving the addition of a hydrosilane across a carbon-carbon double bond. rsc.org For this compound, the reaction proceeds by reacting allyl acrylate (B77674) with trichlorosilane (B8805176) (HSiCl₃). epo.org This addition is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Speier's or Karstedt's catalyst. nih.gov The reaction is valued for its high efficiency and atom economy, as it joins the two precursor molecules without the formation of stoichiometric byproducts. rsc.org However, controlling the reaction's chemoselectivity and regioselectivity is crucial to avoid side reactions and ensure the desired product is formed. epo.org

A key challenge in this synthesis is to ensure the addition of the silyl (B83357) group to the terminal carbon of the allyl group (anti-Markovnikov addition), leading to the desired linear propyl chain. rsc.org Recent research has also explored the use of rhodium-based catalysts, which have demonstrated improved efficiency and selectivity in the hydrosilylation of similar chlorinated substrates. nih.gov

Grignard Reaction The Grignard reaction is a foundational method in organosilane chemistry for creating silicon-carbon bonds. gelest.com In a potential synthesis pathway, a Grignard reagent derived from an acryloxy-functionalized propyl halide could be reacted with a silicon tetrahalide, such as silicon tetrachloride. However, controlling the degree of substitution on the silicon atom is a significant challenge. thieme-connect.com Depending on the stoichiometry and reaction conditions, a mixture of mono-, di-, tri-, and tetra-substituted silanes can be formed. thieme-connect.com Reverse addition, where the Grignard reagent is added to the silane (B1218182), is often employed to favor partial substitution. gelest.com While highly versatile, the Grignard approach for this specific molecule is less direct than hydrosilylation. gelest.comacs.org

Other Methods Newer synthetic procedures are continually being developed. One such method involves the reaction of an organosilicon compound containing an alcohol functional group with an acrylate compound in the presence of a specific catalyst. google.comgoogle.com Additionally, the aza-Michael reaction has been used to synthesize related functionalized silanes by reacting an aminopropylsilane (B1237648) with acrylates, yielding mono- and diadducts with high efficiency. nih.gov

Precursor Design and Selection in Silane Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound, directly influencing the reaction pathway, yield, and product purity.

For the dominant hydrosilylation route, the precursors are:

Unsaturated Substrate: Allyl acrylate is the specific precursor chosen for this synthesis. Its terminal double bond is reactive towards hydrosilylation, and the ester group provides the desired acrylate functionality. epo.org The choice between allyl acrylate and allyl methacrylate (B99206) determines whether the final product has an acryloxy or methacryloxy group. epo.org

Hydrosilane: Trichlorosilane (HSiCl₃) is the selected hydrosilane. The Si-H bond is reactive, and the three chlorine atoms provide hydrolyzable sites for subsequent reactions, such as grafting to surfaces or polymerization into polysiloxanes. nih.gov For derivatives, other hydrosilanes like dimethylchlorosilane may be used. google.com

The selection of these specific precursors is based on their commercial availability and the directness of the hydrosilylation reaction to form the target molecule. mdpi.com

For the Grignard reaction , the precursor selection would involve:

Silicon Source: Silicon tetrachloride (SiCl₄) is a common starting material, offering four reactive sites for substitution. gelest.com

Organometallic Reagent: A Grignard reagent, such as 3-acryloxypropylmagnesium bromide, would be required. This reagent would need to be prepared from the corresponding halo-propyl acrylate.

The design of this Grignard pathway is more complex due to the multi-step preparation of the organometallic reagent and the challenges in controlling the substitution on the silicon tetrachloride.

Control of Reaction Conditions for Optimized Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions and energy consumption. Key parameters include the choice of catalyst, solvent, temperature, and reagent ratios. beilstein-journals.org

Catalyst Selection and Activity In hydrosilylation, the catalyst is paramount.

Platinum Catalysts: Platinum complexes are the industry standard. However, their use can sometimes lead to low selectivity. nih.gov

Rhodium Catalysts: Research has shown that certain rhodium-phosphine complexes can offer superior activity and selectivity (>99%) for the hydrosilylation of related chloroalkenes with trichlorosilane, achieving high turnover numbers even at low catalyst concentrations. nih.gov

Promoters: The addition of promoters, such as organic phosphorus compounds, in conjunction with platinum catalysts has been shown to improve the purity of the final acryloxypropylsilane product by reducing the formation of by-products. epo.org

Reaction Temperature and Pressure Temperature directly influences reaction rates.

For the Rh-catalyzed hydrosilylation of allyl chloride with trichlorosilane, reactions conducted at 60°C showed good yields, whereas lower temperatures resulted in a significant decrease in product formation. nih.gov

Pressure is a key variable primarily for reactions involving gaseous components.

Solvents and Reagent Concentration The reaction medium can significantly affect outcomes.

In many syntheses, the choice of solvent can dramatically influence yield, with chlorinated solvents like dichloromethane (B109758) sometimes proving superior. researchgate.net

The concentration of reactants is a fundamental parameter used to control reaction rates. In Grignard syntheses, the ratio of the Grignard reagent to the silane is carefully controlled to influence the statistical distribution of substituted products. thieme-connect.com

The following table summarizes findings on the optimization of related reactions, illustrating the impact of varying conditions.

| Parameter | Variation | Substrates | Catalyst/Reagent | Yield/Result | Reference |

| Catalyst | [RhCl(dppbzF)]₂ | Allyl Chloride + HSiCl₃ | 50 ppm/Rh | >95% yield | nih.gov |

| Catalyst | [RhCl(dppbzF)]₂ | Allyl Chloride + HSiCl₃ | 5 ppm/Rh | 29% yield | nih.gov |

| Temperature | 60 °C | Allyl Chloride + HSiCl₃ | [RhCl(dppbzF)]₂ | >95% yield (20h) | nih.gov |

| Temperature | 40 °C | Allyl Chloride + HSiCl₃ | [RhCl(dppbzF)]₂ | 21% yield (20h) | nih.gov |

| Base | Triethylamine (Et₃N) | Phenylglyoxylic acid + Morpholine | TCT | Significantly improved yield | researchgate.net |

| Base | None | Phenylglyoxylic acid + Morpholine | TCT | Lower yield | researchgate.net |

This table is generated based on data from similar or related chemical reactions to illustrate the principles of optimization.

Machine learning and automated, closed-loop systems are emerging as powerful tools for rapidly exploring vast parameter spaces to discover optimal reaction conditions for complex chemical transformations. illinois.edu

Purification and Isolation Techniques for Organosilane Monomers

Following the synthesis, the crude reaction mixture contains the desired product, unreacted precursors, catalyst residues, and potential by-products. Effective purification is essential to obtain the high-purity monomer required for subsequent applications.

The primary method for purifying this compound and other organosilane monomers is fractional distillation under reduced pressure . epo.org

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which allows for distillation at lower temperatures. This is particularly important for thermally sensitive molecules like acryloxypropylsilanes, as it prevents polymerization or degradation of the acrylate group at high temperatures.

Procedure: The crude product mixture is heated in a distillation apparatus connected to a vacuum system. The different fractions are collected as they vaporize and condense at specific temperature and pressure points. A patent describing the synthesis of a related compound, 3-acryloxypropyldimethylchlorosilane, mentions the fractional distillation of by-products, with one colorless, transparent distillate being obtained at 35°C under a pressure of 3 mmHg. epo.org This demonstrates the typical conditions used for isolating components from the reaction mixture.

The final isolated product is typically a colorless and transparent liquid, whose identity and purity are confirmed using analytical techniques such as NMR spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). epo.org

Mechanistic Investigations of 3 Acryloxypropyltrichlorosilane Hydrolysis and Condensation

Kinetics and Thermodynamics of Alkoxysilane Hydrolysis

Catalysis in Hydrolysis: Acidic, Basic, and Neutral Conditions

The hydrolysis of alkoxysilanes can be catalyzed by acids or bases, and it also proceeds, albeit slowly, under neutral conditions. gelest.com The reaction mechanism varies significantly with pH. nih.gov

Acidic Conditions: In an acidic medium, an alkoxy group is rapidly protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov This mechanism is particularly effective at enhancing the hydrolysis rate. gelest.com The rate of acid-catalyzed hydrolysis is generally much faster than base-catalyzed hydrolysis. gelest.com Under acidic conditions, especially near the isoelectric point of the alkoxysilane, the rate of hydrolysis tends to be significantly higher than the rate of condensation, allowing for the formation of stable silanol (B1196071) groups. researchgate.netacs.org

Basic Conditions: Under basic or alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. nih.gov This leads to a pentacoordinate intermediate or transition state. nih.govresearchgate.net The reaction rate under basic conditions is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov Strong bases are often favored for silicone-based aerogel synthesis, as they can promote homogeneity. acs.org

Neutral Conditions: In the absence of external catalysts, the hydrolysis of alkoxysilanes is generally slow. nih.gov Alkoxysilanes without autocatalytic functionality can remain stable for extended periods in high-purity water. gelest.com However, the presence of even trace impurities, such as those in tap water, can catalyze the reaction, leading to substantial hydrolysis within hours. gelest.com

The choice of catalyst has a profound impact on the final structure of the resulting polysiloxane network. Acid catalysis tends to produce less branched, more linear or randomly branched polymers, while base catalysis often leads to more highly branched clusters and discrete particles. gelest.comunm.edu

| Catalyst Condition | Primary Mechanism | Relative Rate of Hydrolysis | Resulting Structure |

| Acidic (low pH) | Protonation of alkoxy group, followed by nucleophilic attack by water. gelest.comnih.gov | Fast gelest.com | Less branched, linear or ramified polymers. gelest.comunm.edu |

| Neutral (no catalyst) | Slow reaction with water. gelest.comnih.gov | Very Slow gelest.com | Dependent on trace impurities. |

| Basic (high pH) | Nucleophilic attack by hydroxide ion on silicon. nih.gov | Slower than acid catalysis gelest.com | Highly branched clusters, colloidal particles. gelest.comunm.edu |

Influence of Solvent Systems and Water Content on Hydrolysis Rates

Solvents are typically used as homogenizing agents in silane (B1218182) polymerization. nih.gov The choice of solvent and the amount of water present are critical parameters that significantly affect reaction kinetics. nih.govresearchgate.net

Solvent Systems: Solvents are categorized as polar or non-polar, and protic or aprotic. nih.gov The polarity of the solvent affects the solubility of the silane in the reaction mixture. nih.gov Protic solvents, like alcohols, can participate in the reaction and influence the stability of intermediates. For instance, protic solvents can enhance condensation in acidic media but decrease it in basic media. nih.gov The hydrolysis rate of methyltriethoxysilane (MTES) has been shown to be strongly affected by the solvent medium, with different kinetics observed in various solvents. researchgate.net

Water Content: The stoichiometric amount of water required for complete hydrolysis depends on the number of alkoxy groups on the silane. nih.gov For a trialkoxysilane, a water-to-silane molar ratio (r) of 1.5 is needed for full hydrolysis, and a ratio of 3.0 for full hydrolysis and subsequent condensation. Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.gov However, an excessive amount of water can inhibit the reaction, likely by reducing the solubility of the alkoxysilane. nih.gov For some functionalized silanes, a higher water content in the solvent mixture has been shown to enhance hydrolysis while simultaneously favoring self-condensation events. researchgate.net

| Parameter | Effect on Hydrolysis Rate | Reference |

| Solvent Type | Protic solvents can enhance or hinder reactions depending on pH. Polarity affects solubility. nih.gov | nih.gov |

| Water Content (r) | Increasing 'r' generally increases the rate up to a limit, after which it can be inhibitory. nih.gov | nih.gov |

Steric and Electronic Effects of Organic Substituents on Hydrolysis Pathways

The nature of the organic group (R) attached to the silicon atom in an R-Si(OR')₃ molecule has a significant impact on the hydrolysis rate through steric and electronic (inductive) effects. nih.govtandfonline.com

Steric Effects: Larger, bulkier organic substituents on the silicon atom can physically hinder the approach of the attacking species (water or hydroxide ion), thereby slowing down the hydrolysis rate. nih.gov This steric hindrance is a well-documented phenomenon. nih.govresearchgate.net Similarly, the size of the alkoxy group itself is a major factor; methoxy (B1213986) groups (-OCH₃) hydrolyze approximately 6 to 10 times faster than ethoxy groups (-OC₂H₅) due to their smaller size. gelest.com

Electronic Effects: The electronic properties of the organic substituent influence the polarity of the Si-O bond. Electron-donating groups (like alkyls) increase the electron density on the silicon atom. This effect increases the rate of hydrolysis in acidic media but decreases it in basic media. nih.govunm.edu Conversely, electron-withdrawing groups have the opposite effect. nih.gov The presence of functional groups such as esters or carbonyls in the organic substituent, as in 3-acryloxypropyltrichlorosilane, introduces specific electronic influences that affect the reactivity of the silicon center. nih.gov

Kinetics and Mechanisms of Silanol Condensation

Following hydrolysis, the resulting silanol (Si-OH) groups are highly reactive intermediates that undergo condensation reactions to form stable siloxane (Si-O-Si) bridges. gelest.comresearchgate.net This process is responsible for the formation of oligomers and, ultimately, a cross-linked polymer network. researchgate.net The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov

Formation and Stability of Silanol Intermediates and Oligomers

The hydrolysis of a trialkoxysilane proceeds in a stepwise manner, forming partially hydrolyzed species like RSi(OR')₂(OH) and RSi(OR')(OH)₂ before the fully hydrolyzed silanetriol, RSi(OH)₃, is produced. gelest.comresearchgate.net These silanol-containing species are the key intermediates in the polymerization process. gelest.com

The stability of these silanols is a critical factor. Monomeric silanols are often unstable and readily condense with each other or with remaining alkoxysilane molecules. gelest.com However, under certain conditions, such as low pH, the rate of condensation is slowed, leading to a higher concentration and persistence of silanol-rich species. gelest.comresearchgate.net The stability of silanols and their oligomers can also be influenced by steric effects; bulky side chains surrounding the silanol groups can hinder condensation reactions, thus increasing the stability of the oligomers. researchgate.net Studies on propyltrimethoxysilane have shown that the formation of dimeric species occurs much more rapidly than the formation of trimeric species, with phase separation occurring by the time tetramers are observed. gelest.com

Factors Governing Siloxane Bridge (Si-O-Si) Formation

The condensation reaction, which forms the Si-O-Si linkage, can proceed through two main pathways: a water-producing condensation between two silanol groups, or an alcohol-producing condensation between a silanol group and an alkoxy group. gelest.comtandfonline.com The formation and structure of the final siloxane network are governed by several factors:

pH: The pH of the medium is a dominant factor. tandfonline.com In acidic conditions (pH < isoelectric point), condensation is relatively slow, which favors the formation of extended, less-branched polymer chains. gelest.comunm.edu In basic conditions (pH > isoelectric point), condensation is rapid, leading to the formation of more compact, highly branched, and cross-linked structures or colloidal particles. gelest.comunm.edu

Water and Solvent: The concentration of water and the type of solvent affect the competition between hydrolysis and condensation. researchgate.net Protic solvents can stabilize silanols through hydrogen bonding, influencing the condensation rate. nih.govresearchgate.net

Steric Effects: The size and shape of the organic substituent on the silicon atom influence how easily silanols can approach each other to condense. Bulky groups can limit the extent of cross-linking, resulting in less dense networks. tandfonline.comresearchgate.net

Concentration: The concentration of the silane starting material and the intermediate silanols affects the probability of intermolecular condensation reactions. Higher concentrations generally favor faster network formation. researchgate.net

The interplay of these factors determines the final architecture of the polysiloxane material, from linear chains to three-dimensional networks. unm.edutandfonline.com

pH Dependence of Condensation Rates and Siloxane Network Growth

The rate of condensation of hydrolyzed 3-Acryloxypropylsilane species and the subsequent growth of the siloxane (Si-O-Si) network are critically dependent on the pH of the solution. The condensation reaction involves the formation of siloxane bonds from silanol groups (Si-OH), which are produced during the initial hydrolysis step.

The pH of the medium influences both the concentration of reactive species and the catalytic activity for the condensation reaction. Generally, the rate of condensation is slowest in the neutral pH range and increases under both acidic and basic conditions.

Under acidic conditions (pH < 4), the condensation is catalyzed by protons. The reaction proceeds through the protonation of a silanol group, making it a better leaving group (water). This is followed by a nucleophilic attack by another silanol group.

In basic conditions (pH > 7), the condensation is catalyzed by hydroxide ions. The hydroxide ion deprotonates a silanol group to form a highly nucleophilic silanolate anion (SiO⁻), which then attacks another neutral silanol group.

The isoelectric point of silica (B1680970), which is around pH 2-3, also plays a role. At this pH, the silica surface has a neutral charge, and the rates of both hydrolysis and condensation are generally at a minimum.

The structure of the resulting siloxane network is also influenced by the pH. Acid-catalyzed condensation tends to favor the formation of more linear, less-branched polymer chains. In contrast, base-catalyzed condensation often leads to more highly branched and cross-linked, colloidal-like structures. This is because the rapid condensation under basic conditions can lead to the formation of three-dimensional networks before significant diffusion and rearrangement of the oligomers can occur.

The following interactive table provides an illustrative representation of the expected qualitative effect of pH on the condensation rate of hydrolyzed 3-Acryloxypropylsilane species.

| pH Range | Predominant Reactive Species | Condensation Rate | Resulting Network Structure |

| < 4 (Acidic) | Si-OH₂⁺, Si-OH | Moderate to Fast | Primarily linear chains |

| 4 - 6 (Weakly Acidic) | Si-OH | Slow | Less defined structures |

| 7 (Neutral) | Si-OH | Very Slow | Minimal network formation |

| > 7 (Basic) | SiO⁻, Si-OH | Fast to Very Fast | Highly branched, cross-linked networks |

This table is a qualitative representation based on general principles of silane condensation and data from analogous compounds due to the absence of specific quantitative data for this compound.

Interplay between Hydrolysis and Condensation Processes in Solution and at Interfaces

The processes of hydrolysis and condensation of this compound are intricately linked and occur concurrently, influencing each other's rates and the final structure of the resulting siloxane film. This interplay is crucial both in bulk solution and at the interface with a substrate.

In solution, the initial and rapid hydrolysis of the chlorosilyl groups to silanols is the prerequisite for the subsequent condensation reactions. The rate of hydrolysis is generally much faster than condensation, especially under acidic conditions. This can lead to a build-up of silanol species in the solution. However, as the concentration of silanols increases, the rate of condensation also increases, leading to the formation of soluble oligomers. The size and structure of these oligomers are dictated by the reaction conditions, particularly pH and water concentration.

At an interface, such as a glass or metal oxide surface, the interplay between hydrolysis and condensation becomes more complex. The surface itself can act as a catalyst for these reactions. Surface hydroxyl groups can participate in the condensation process, leading to the covalent grafting of the silane to the substrate.

The process at an interface can be visualized as follows:

Initial Adsorption and Hydrolysis: The this compound molecules first adsorb onto the substrate surface. In the presence of surface-bound water or atmospheric moisture, the trichlorosilyl (B107488) groups hydrolyze to form silanetriols.

Interfacial Condensation: These newly formed silanols can then undergo two types of condensation reactions:

Vertical Condensation: Condensation with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds. This is the primary mechanism for adhesion.

Lateral Condensation: Condensation with other adjacent hydrolyzed silane molecules, forming a cross-linked siloxane network parallel to the surface.

Network Formation and Growth: The balance between vertical and lateral condensation determines the structure and thickness of the resulting silane film. A high degree of lateral condensation leads to a more robust and dense polysiloxane network.

The orientation of the adsorbed molecules and the accessibility of the reactive sites play a significant role. The acryloxypropyl group, being organic and less polar than the silanol groups, will generally orient away from a hydrophilic surface. This orientation facilitates the condensation of the silanol groups near the interface. The ongoing hydrolysis and condensation in the solution above the interface will also contribute to the growth of the film, with soluble oligomers adsorbing and incorporating into the growing network.

In essence, the formation of a stable and effective silane layer from this compound is a dynamic equilibrium of hydrolysis and condensation reactions, both in the solution phase and at the substrate interface, with pH being a master variable controlling the rates and outcomes of these fundamental processes.

Surface Chemistry and Interfacial Phenomena of 3 Acryloxypropyltrichlorosilane

Adsorption and Chemisorption Mechanisms on Inorganic Substrates

The initial and most critical step in the function of 3-Acryloxypropyltrichlorosilane is its attachment to the surface of an inorganic substrate. This process is not one of simple physical adsorption but involves a series of chemical reactions leading to strong, durable covalent bonds.

The surfaces of silica (B1680970) (SiO₂) and glass are naturally populated with hydroxyl groups, known as silanol (B1196071) groups (Si-OH). These groups are the primary reaction sites for the silane (B1218182). The formation of a self-assembled monolayer (SAM) proceeds via a two-step mechanism:

Hydrolysis: The trichlorosilyl (B107488) (-SiCl₃) end of the molecule is extremely susceptible to hydrolysis. In the presence of trace amounts of water, typically available on the substrate surface or from the ambient environment, the chloro groups are replaced by hydroxyl groups, yielding a reactive silanetriol intermediate (-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Condensation: The newly formed silanetriol groups then undergo a condensation reaction with the silanol groups on the silica or glass surface. This reaction forms a strong, covalent siloxane bond (Si-O-Si) that anchors the molecule to the substrate. Additionally, adjacent silanetriol molecules on the surface can condense with each other, creating a cross-linked polysiloxane network that enhances the stability and density of the monolayer. mdpi.comresearchgate.net

This process results in a well-organized, chemically-bonded monolayer where the propyl-acrylate "tails" are oriented away from the surface, ready to interact with a polymer matrix.

The principle of grafting this compound onto other inorganic materials like carbon fibers and metal oxides relies on the same fundamental requirement: the presence of surface hydroxyl groups.

Carbon Fibers: The surface of as-produced carbon fiber is relatively inert and possesses few reactive sites. To facilitate silane grafting, the fibers often undergo a surface pre-treatment, such as electrochemical oxidation. This process introduces various oxygen-containing functional groups onto the carbon surface, most importantly hydroxyl (-OH) and carboxyl (-COOH) groups. mdpi.com These newly formed hydroxyl groups then serve as the anchor points for the silane to attach via the hydrolysis and condensation mechanism described above. bohrium.com

Metal Oxides: Surfaces of metal oxides, such as alumina (B75360) (Al₂O₃) and titania (TiO₂), are naturally terminated with metal-hydroxyl groups (M-OH). These groups are analogous to the silanol groups on silica and readily react with the hydrolyzed this compound to form stable, covalent M-O-Si linkages, effectively grafting the silane to the metal oxide surface.

| Substrate | Key Surface Group | Primary Reaction Type | Resulting Covalent Bond |

|---|---|---|---|

| Silica / Glass | Silanol (Si-OH) | Condensation | Siloxane (Si-O-Si) |

| Oxidized Carbon Fiber | Hydroxyl (C-OH) | Condensation | Siloxane (C-O-Si) |

| Metal Oxides (e.g., Al₂O₃) | Metal Hydroxyl (M-OH) | Condensation | Metallo-Siloxane (M-O-Si) |

Enhancement of Interfacial Adhesion in Composite Systems

Once anchored to the inorganic phase, the second function of this compound comes into play: bonding with the organic polymer matrix. This dual reactivity is the key to its success as a coupling agent in composite materials.

This compound acts as a molecular bridge, establishing a direct covalent link across the interface that would otherwise be a point of weakness. nih.gov The mechanism is as follows:

The trichlorosilyl end of the molecule covalently bonds to the inorganic filler or fiber, as detailed in section 4.1.

The acryloxypropyl group, which contains a reactive carbon-carbon double bond (C=C), extends into the organic matrix.

During the curing process of the matrix resin (which is often a free-radical polymerization, as with polyester (B1180765) or acrylic resins), the acrylate (B77674) group of the silane co-reacts and becomes incorporated into the growing polymer chains. finerchem.com

This creates a continuous chain of covalent bonds from the inorganic substrate, through the silane molecule, and into the polymer matrix. researchgate.net This chemical bridge allows for efficient stress transfer from the flexible polymer matrix to the rigid inorganic reinforcement, significantly improving the mechanical properties of the composite, such as its strength and durability. semanticscholar.org

Beyond a simple monolayer bridge, the silane layer at the interface can form a more complex and highly effective structure known as an interpenetrating polymer network (IPN). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.com

In the context of a composite, a semi-IPN structure forms at the interphase:

Network 1: The silane molecules, once grafted to the substrate, form a cross-linked polysiloxane network through condensation reactions with each other. The polymerization of their acrylate groups adds another level of cross-linking, creating a robust silane-acrylate network chemically bonded to the inorganic surface.

Network 2: Before curing, the liquid polymer resin of the matrix swells and penetrates this surface-grafted network.

Entanglement: Subsequent polymerization and cross-linking of the matrix resin forms a second, continuous network that is physically entangled and interlocked with the silane-acrylate network. mdpi.comresearchwithrowan.com

| Composite System | Interfacial Shear Strength (IFSS) | Interlaminar Shear Strength (ILSS) | Improvement vs. Untreated (%) |

|---|---|---|---|

| Untreated Carbon Fiber / Polyimide | 65.32 MPa | 51.04 MPa | N/A |

| Vinyl Silane Treated Carbon Fiber / Polyimide | 88.58 MPa | 65.12 MPa | +35.6% (IFSS), +27.6% (ILSS) nih.gov |

Note: Data is representative for a vinyl-functional silane (Vinyltriethoxysilane) demonstrating the principle of enhanced adhesion through surface functionalization. nih.gov

Impact of Silane Layer Structure and Coverage Density on Bond Strength

The efficacy of this compound as a coupling agent is critically dependent on the structure and integrity of the silane layer formed on the substrate surface. The formation of this layer occurs via the self-assembly of silane molecules, a process that begins with the hydrolysis of the reactive trichlorosilane (B8805176) headgroup in the presence of trace surface water, followed by condensation and the formation of robust covalent bonds. wikipedia.orgresearchgate.net

The structure of the deposited film can range from a sub-monolayer, a complete and well-ordered self-assembled monolayer (SAM), to disorganized multilayers. This structure is directly influenced by deposition conditions such as silane concentration, solvent, temperature, and reaction time.

Sub-monolayer Coverage: At low surface coverage, individual silane molecules or small islands of molecules are chemisorbed onto the substrate. While covalent bonds are formed, the incomplete coverage provides a limited number of anchor points for the polymer matrix, resulting in suboptimal bond strength.

Monolayer Coverage: The ideal structure for maximizing bond strength is a densely packed, well-ordered monolayer. wikipedia.org In this configuration, the trichlorosilane headgroups have reacted with the substrate's hydroxyl groups to form a stable siloxane (Si-O-Substrate) network, and adjacent silane molecules have cross-linked (Si-O-Si), creating a robust, covalently bonded foundation. researchgate.net This structure presents a high density of upward-facing acryloxypropyl groups, which are available for covalent bonding with the polymer matrix during curing. This dual-bonding capability creates a true chemical bridge across the interface.

The relationship between silane coverage and bond strength is therefore not linear. Bond strength increases as coverage approaches a full monolayer and may then decrease if thick, disorganized multilayers are formed.

Table 1: Conceptual Relationship Between Silane Coverage and Interfacial Bond Strength

| Silane Layer Structure | Surface Coverage Density | Bonding Mechanism at Substrate | Density of Reactive Groups | Expected Relative Bond Strength |

| Sub-monolayer | Low | Covalent (Si-O-Substrate) bonds in discrete locations | Low | Low to Moderate |

| Monolayer (Optimal) | High | Extensive covalent Si-O-Substrate and cross-linking Si-O-Si bonds | High and uniform | High |

| Multilayer | Very High | Covalent bonding at the first layer, but subsequent layers are weakly physisorbed | High, but may be disorganized and include unreacted groups | Moderate to Low |

Surface Energy and Wettability Modification of Materials

The treatment of a substrate with this compound fundamentally alters its surface energy and, consequently, its wettability. Wettability is a measure of how a liquid interacts with a solid surface and is commonly quantified by measuring the contact angle. nih.gov A low contact angle indicates high wettability (the liquid spreads out), while a high contact angle indicates low wettability, or hydrophobicity. nih.govaalto.fi

Inorganic substrates like glass, silicon wafers, and metal oxides are typically high-energy surfaces. 3m.com They are hydrophilic due to the presence of polar hydroxyl (-OH) groups, resulting in low water contact angles. When such a surface is treated with this compound, the polar silane headgroups react with the surface, and the non-polar acryloxypropyl chains orient themselves outwards, forming the new surface interface.

This new surface has a significantly different character. The organic, non-polar nature of the propyl-acrylate tail leads to a decrease in the surface energy. This modification makes the surface less wettable to polar liquids like water, resulting in a measurable increase in the water contact angle. researchgate.net Conversely, the surface becomes more organophilic, or more readily wetted by organic materials like polymer resins. This improved wettability of the silane-treated surface by the polymer is crucial for ensuring complete and uniform contact, which is a prerequisite for forming a strong and durable interfacial bond.

Table 2: Representative Changes in Water Contact Angle After Silane Treatment

| Substrate Material | Surface Character (Untreated) | Typical Water Contact Angle (Untreated) | Surface Character (Treated with this compound) | Expected Water Contact Angle (Treated) |

| Glass Slide | High-Energy, Hydrophilic | ~20° - 30° | Lower-Energy, More Hydrophobic/Organophilic | ~70° - 85° |

| Silicon Wafer (with native oxide) | High-Energy, Hydrophilic | ~15° - 25° | Lower-Energy, More Hydrophobic/Organophilic | ~75° - 90° |

| Aluminum (oxidized) | High-Energy, Hydrophilic | ~30° - 45° | Lower-Energy, More Hydrophobic/Organophilic | ~80° - 95° |

Note: Values are illustrative and can vary based on surface cleanliness, roughness, and silane layer quality.

Influence of Silane Treatment on Interfacial Stress Transfer and Failure Modes

A well-formed this compound layer acts as a critical intermediary for transferring stress between the rigid, high-modulus inorganic substrate and the more flexible, lower-modulus polymer matrix. Without this coupling agent, the abrupt change in mechanical properties at the interface creates a point of high stress concentration, making the interface prone to failure under mechanical or thermal load.

The quality of the silane treatment directly influences the mode of failure when the bond is stressed to its limit. There are three primary failure modes:

Adhesive Failure: The fracture occurs at one of the interfaces. This can be at the substrate-silane interface (indicating poor silane-to-substrate bonding) or at the silane-polymer interface (indicating poor compatibility or incomplete reaction with the polymer). This failure mode is common in untreated or poorly treated systems and signifies a weak interfacial bond.

Cohesive Failure: The fracture occurs within one of the bulk materials. This could be cohesive failure within the polymer matrix or, less commonly, within the substrate itself. Cohesive failure within the polymer is often the desired outcome in a well-bonded system, as it indicates that the interfacial bond created by the silane is stronger than the bulk strength of the polymer.

Mixed-Mode Failure: The fracture path involves a combination of adhesive and cohesive failure.

A successful treatment with this compound shifts the failure mode away from adhesive failure at the interface towards cohesive failure in the polymer. Observing a predominance of cohesive failure in the resin is strong evidence that the silane has effectively coupled the two materials and that the interface is no longer the weakest link in the system. nih.gov Conversely, cohesive failure within the silane layer itself can occur if thick, disorganized multilayers are present, as noted in section 4.2.3.

Table 3: Interfacial Failure Modes as a Function of Silane Treatment Quality

| Treatment Quality | Dominant Failure Mode | Implication |

| No Silane Treatment | Adhesive (at Substrate-Polymer interface) | No chemical bridge; weak physical adhesion. |

| Poor Silane Treatment (e.g., incomplete coverage, contamination) | Adhesive (at Substrate-Silane interface) | Inadequate reaction or bonding of silane to the substrate. |

| Poor Silane Treatment (e.g., thick multilayers) | Cohesive (within the silane layer) | Silane layer is internally weak, despite good substrate adhesion. |

| Optimal Silane Treatment (Monolayer) | Cohesive (within the polymer matrix) | Interfacial bond strength exceeds the bulk strength of the polymer; indicates successful coupling. |

Polymerization and Curing Mechanisms Involving the Acryloxy Moiety of 3 Acryloxypropyltrichlorosilane

Radical Polymerization of Acrylate (B77674) Functional Groups

The carbon-carbon double bond in the acrylate group of 3-Acryloxypropyltrichlorosilane is susceptible to radical polymerization. This process can be initiated by thermal or photochemical means, leading to the formation of long-chain polymers. The high reactivity of the trichlorosilyl (B107488) group to moisture necessitates that polymerization conditions be carefully controlled, often under anhydrous environments, to prevent premature hydrolysis and condensation of the silane (B1218182) moiety. Due to this high reactivity, many mechanistic studies are performed on more stable, analogous compounds like 3-acryloxypropyltrimethoxysilane or 3-methacryloxypropyltrimethoxysilane (MPTS), as their acrylate group reactivity is representative. mdpi.com

The kinetics of the radical polymerization of acryloxysilanes are influenced by factors such as monomer concentration, initiator concentration, temperature, and solvent. In homopolymerization, the rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration.

Copolymerization involves reacting the acryloxysilane with one or more different monomers to create a polymer with tailored properties. The resulting copolymer composition is dictated by the relative reactivities of the monomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a radical adding to its own type of monomer versus adding to the other monomer.

For instance, studies on the copolymerization of structurally related cationic acrylate monomers like 3-(methacryloylaminopropyl) trimethylammonium chloride (MAPTAC) with acrylic acid (AA) show complex kinetic behavior. mdpi.com The copolymer composition can shift significantly with conversion, and in some cases, azeotropic behavior is observed, where the instantaneous copolymer composition is the same as the comonomer feed composition. mdpi.compsecommunity.org This behavior is often influenced by electrostatic interactions and monomer concentration in the reaction medium. mdpi.com While specific kinetic data for this compound is scarce due to its hydrolytic instability, the principles derived from similar acrylate systems are applicable.

Table 1: Illustrative Reactivity Ratios for Acrylate/Methacrylate (B99206) Copolymerization This table presents representative data for a related monomer system to illustrate kinetic principles.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Solvent System | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | System Characteristics |

| Methyl Acrylate (MA) | Di(ethylene glycol) methyl ether methacrylate (DEGMEMA) | Toluene (Nonpolar) | 0.35 | 2.2 | DEGMEMA is preferentially incorporated. |

| Methyl Acrylate (MA) | Di(ethylene glycol) methyl ether methacrylate (DEGMEMA) | Water/Methanol (Polar, Protic) | 0.7 | 1.1 | Reactivities become more similar in polar solvents. rsc.org |

| MAPTAC | Acrylic Acid (AA) | Aqueous | Varies with monomer fraction | Varies with monomer fraction | Exhibits azeotropic behavior depending on initial monomer concentration. mdpi.com |

This data is illustrative of acrylate copolymerization behavior and not specific to this compound.

Conventional free radical polymerization produces polymer chains with a broad distribution of molecular weights and limited architectural control. Controlled/Living Radical Polymerization (CRP) techniques overcome these limitations by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. researchgate.netcapes.gov.br This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures like block copolymers. cmu.eduresearchgate.net

Several key CRP methods are applicable to acryloxysilane monomers:

Atom Transfer Radical Polymerization (ATRP): This is a widely used method that employs a transition metal complex (typically copper) to reversibly activate and deactivate the polymer chains. researchgate.net

Nitroxide-Mediated Polymerization (NMP): This technique uses stable nitroxide radicals to reversibly trap the propagating radical, controlling the polymerization. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a dithioester or similar chain transfer agent to mediate the polymerization via a degenerative transfer process. researchgate.net

These methods enable the precise design of polymers incorporating 3-acryloxypropylsilane units, which is crucial for creating well-defined surface modifications and advanced hybrid materials. researchgate.net

Table 2: Overview of Major Controlled/Living Radical Polymerization (CRP) Methods

| CRP Method | Typical Components | Mechanism | Advantages for Acryloxysilanes |

| ATRP | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Reversible halogen atom transfer between dormant polymer chain and catalyst complex. cmu.edu | Tolerant to a wide range of functional groups; well-established for acrylates. |

| NMP | Monomer, Initiator, Stable Nitroxide Radical (e.g., TEMPO) | Reversible capping of the propagating radical by the nitroxide. researchgate.net | Metal-free system; simple components. |

| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithioester) | Reversible chain transfer between propagating radicals and the RAFT agent. researchgate.net | Excellent functional group tolerance; versatile for various monomers and solvents. |

Crosslinking and Network Formation via Acrylate Polymerization

When this compound is part of a formulation with multifunctional acrylates (molecules with two or more acrylate groups), its polymerization leads to the formation of a crosslinked polymer network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final material. rsc.orgeuropean-coatings.com The density of crosslinks, determined by the concentration and functionality of the monomers, directly influences the macroscopic properties of the resulting polymer. researchgate.net

Interestingly, crosslinked structures can sometimes form even from monofunctional acrylates through chain transfer mechanisms. rsc.org This process involves a hydrogen atom transfer (HAT) from a monomer's substituent to a propagating radical, creating a new radical center on the monomer that can initiate a new chain, leading to a branched or crosslinked structure. rsc.orgeuropean-coatings.com In the case of acryloxysilanes, the propyl linker could potentially participate in such reactions. The primary method for network formation, however, remains the copolymerization with dedicated crosslinking agents. researchgate.net

Hybrid Organic-Inorganic Network Formation through Dual Cure Mechanisms

A key application of this compound is in the creation of hybrid organic-inorganic materials. mdpi.com This is often achieved through a "dual cure" process that combines two distinct polymerization mechanisms:

Acrylate Polymerization: Typically initiated by UV light (photocuring), this step rapidly polymerizes the acrylate groups to form a crosslinked organic network. mdpi.comipme.ru

Sol-Gel Condensation: The trichlorosilyl groups undergo hydrolysis (reaction with water) and condensation to form a rigid inorganic siloxane (Si-O-Si) network. This process can occur subsequently to or simultaneously with the organic polymerization and can be promoted by moisture and/or heat. ipme.ruemich.edu

This dual-cure approach allows for the creation of materials that synergistically combine the properties of both the organic polymer (e.g., flexibility, toughness) and the inorganic glass-like network (e.g., hardness, thermal stability). mdpi.com The covalent bonds formed between the organic and inorganic phases via the propyl linker of the silane molecule ensure a high degree of compatibility and prevent phase separation. ipme.ru Research on similar systems, such as those involving 3-methacryloxypropyltrimethoxysilane (MPTS) or other organically modified silicates, has demonstrated the ability to produce highly cross-linked and thermally stable hybrid coatings. mdpi.comresearchgate.net

Interfacial Polymerization and Grafting-from Approaches for Surface Functionalization

The trichlorosilyl group of this compound is exceptionally reactive towards surface hydroxyl groups (e.g., on silica (B1680970), glass, or metal oxides). This reactivity is exploited to covalently anchor a monolayer of the silane to a substrate. Once the silane is immobilized, the surface-bound acrylate groups serve as initiation points for polymerization.

In the "grafting-from" approach, a surface initiator is used to start the polymerization of monomers directly from the functionalized surface, resulting in the growth of dense polymer chains known as polymer brushes. researchgate.net This can be achieved using the surface-anchored acrylate group itself in a controlled radical polymerization. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the fine-tuning of surface properties such as wettability, adhesion, and biocompatibility.

Advanced Materials and Composites Research Utilizing 3 Acryloxypropyltrichlorosilane

Fabrication and Design of Hybrid Organic-Inorganic Composites

The fabrication of hybrid organic-inorganic composites using 3-Acryloxypropyltrichlorosilane hinges on its dual chemical reactivity. The trichlorosilyl (B107488) group (–SiCl₃) is highly susceptible to hydrolysis, readily reacting with water or surface hydroxyl groups (–OH) present on inorganic materials like glass, silica (B1680970), and metal oxides. This reaction forms silanol (B1196071) intermediates (–Si(OH)₃) that subsequently condense to create stable, covalent siloxane (Si–O–Si or Si–O–Inorganic) bonds at the interface.

Simultaneously, the acryloxypropyl group (–OOC–CH=CH₂) at the other end of the molecule is available for organic polymerization. This acrylate (B77674) functionality can participate in free-radical polymerization reactions, allowing it to copolymerize with a wide range of organic monomers and resins, such as acrylates, methacrylates, and polyesters.

This dual mechanism enables the molecule to act as a molecular bridge, covalently linking an inorganic phase to an organic polymer matrix. This robust interfacial connection is fundamental to the design of composites where stress transfer, adhesion, and long-term stability are critical. By carefully controlling the reaction conditions and the composition of mixed silane (B1218182) agents, researchers can tune the density of these molecular bridges on a substrate, thereby tailoring the final properties of the hybrid material. researchgate.netresearchgate.net

Development of High-Performance Polymer Matrix Composites

In fiber-reinforced plastics (FRPs), the adhesion between the reinforcing fibers (e.g., glass, carbon, or metal fibers) and the polymer matrix is paramount for effective load transfer. Poor adhesion can lead to delamination and premature failure under stress. Treating fibers with this compound creates a durable chemical link across the interface.

Research has demonstrated the effectiveness of this silane in improving the adhesion between nickel-titanium (NiTi) shape memory alloy wires and a polymethyl methacrylate (B99206) (PMMA) polymer matrix. In these studies, the silane coupling agent was shown to establish chemical bonds between the metal and the polymer, resulting in a remarkable 100% increase in adhesion. Similarly, studies involving the bonding of composite components have utilized solutions of this compound to treat surfaces, thereby increasing pullout strength and promoting a stronger bond between the substrate and the polymer. mountainscholar.org The silane hydrolyzes and bonds to the fiber surface, while its acrylate group copolymerizes with the matrix resin during the curing process, creating a continuous and robust interface.

For particulate-filled composites, which include materials filled with silica, calcium carbonate, or wood flour, this compound serves as a surface modifier and dispersant. Untreated inorganic fillers tend to agglomerate within a non-polar polymer matrix due to their hydrophilic nature, leading to poor dispersion and weak points in the composite.

By treating particulate fillers like fumed or precipitated silica with this silane, the particle surfaces are functionalized. researchgate.netresearchgate.netresearchgate.net The silane forms a covalent bond with the silica surface, while the organophilic acrylate group improves the compatibility with the polymer matrix. This surface modification enhances the dispersion of the nanoparticles and strengthens the interfacial adhesion between the filler and the polymer. researchgate.net This technique is crucial for creating nanocomposites where the uniform distribution of nanoparticles is essential for achieving desired properties such as improved mechanical strength, thermal stability, and rheological characteristics. researchgate.net

The interfacial modification achieved with this compound directly translates to measurable improvements in the macroscopic properties of the composite material. By ensuring a strong bond between the reinforcement and the matrix, stress is more efficiently transferred from the polymer to the stronger filler material.

This enhanced interfacial integrity leads to significant improvements in mechanical properties like tensile strength and stiffness. Furthermore, the creation of a more integrated and less permeable interface can enhance the thermal stability and barrier properties of the composite, restricting the diffusion of moisture and gases. Research on polyacrylamide-based silica nanocomposites has shown that the integration of silica nanoparticles, acting as cross-linkers, enhances the strength of the network structures. researchgate.net This results in improved temperature resistance, salt tolerance, shear resistance, and viscoelasticity. researchgate.net

Table 1: Reported Performance Enhancements in Composites Using this compound

| Property Enhanced | Composite System | Finding |

| Adhesion Strength | Nickel-Titanium (NiTi) / PMMA | Bond strength increased by 100% compared to untreated samples. |

| Drag Reduction | Polyacrylamide / Silica Nanocomposite | Maximum drag reduction efficiency was 9.7% higher than the neat polymer. researchgate.net |

| General Performance | Polyacrylamide / Silica Nanocomposite | Exhibited improved temperature resistance, salt tolerance, and shear resistance. researchgate.net |

Sol-Gel Derived Materials and Coatings

The sol-gel process is a versatile method for creating inorganic or hybrid materials from molecular precursors. This compound is a valuable precursor in this process for synthesizing organic-inorganic hybrid networks.

The synthesis of hybrid sol-gel networks using this compound involves a two-stage reaction mechanism. The process is typically initiated by the controlled addition of water, often with an acid or base catalyst. google.com

Hydrolysis: The first stage is the hydrolysis of the highly reactive trichlorosilyl (–SiCl₃) groups. Each Si-Cl bond reacts with a water molecule (H₂O) to form a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct. This reaction converts the molecular precursor into a highly functional silanetriol.

SiCl₃–R–Acrylate + 3H₂O → (HO)₃Si–R–Acrylate + 3HCl

Condensation: The second stage is condensation. The newly formed silanol groups are unstable and readily condense with each other, eliminating water to form a stable, three-dimensional siloxane (Si–O–Si) network. This polycondensation process transforms the liquid solution (the "sol") into a solid, porous network (the "gel"). researchgate.net

Throughout this process, the acryloxypropyl group remains intact and is covalently bonded to the silicon atoms of the inorganic network. These pendant acrylate groups provide organic reactivity to the inorganic backbone, allowing for subsequent photopolymerization or thermal curing to form an interpenetrating organic polymer network. This results in a true organic-inorganic hybrid material at the molecular level, combining the properties of both phases. google.com

Applications in Protective, Anti-Corrosion, and Functional Coatings

The inherent reactivity of the trichlorosilyl group in this compound suggests its potential as a potent adhesion promoter and cross-linking agent in protective coating formulations. The silicon-chlorine bonds are highly susceptible to hydrolysis, which would lead to the formation of a silanol-rich species. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, such as metals and glass, forming durable covalent Si-O-Substrate bonds. Simultaneously, the acryloxy group provides a reactive site for polymerization, enabling the integration of the silane into an organic polymer matrix.

This dual functionality, in theory, could be leveraged to create robust, well-adhered coatings with enhanced barrier properties against corrosive agents. However, specific research data, including comparative studies on corrosion resistance, adhesion strength, and long-term durability of coatings formulated with this compound, is not prominently featured in existing research. While studies on analogous compounds like 3-methacryloxypropyltrimethoxysilane (MaPTMS) and 3-aminopropyltriethoxysilane (B1664141) (APTES) have demonstrated significant improvements in the anti-corrosion performance of coatings on various metal substrates, direct evidence for the efficacy of this compound in similar applications is not available. researchgate.netmdpi.com

The functionalization of surfaces is another area where this compound could theoretically be applied. The acryloxy group could serve as a platform for further chemical modifications, allowing for the attachment of molecules with specific functionalities, such as hydrophobicity, oleophobicity, or antimicrobial properties. Again, the absence of dedicated research in this area means that the practical applications and performance of such functional coatings remain speculative.

Design of Self-Healing and Smart Materials based on Silane Chemistry

The concept of self-healing and smart materials, which can autonomously repair damage or respond to environmental stimuli, represents a frontier in materials science. nih.govnih.gov Silane chemistry, in general, offers potential pathways to impart these functionalities. For instance, the reversible nature of certain chemical bonds or the encapsulation of reactive silane agents are strategies explored for creating self-healing polymers. researchgate.net

The acryloxy group in this compound could potentially participate in reversible polymerization reactions, a key mechanism for intrinsic self-healing. Furthermore, its ability to form strong bonds with substrates could be beneficial in maintaining the integrity of a self-healing composite material. Smart coatings that change properties in response to stimuli like pH, temperature, or light could also theoretically incorporate this silane, using the acryloxy group as a modifiable anchor point.

However, a thorough review of scientific databases reveals a lack of studies that have specifically designed and tested self-healing or smart materials based on the chemistry of this compound. The existing body of research on self-healing materials tends to focus on other polymer systems and healing chemistries. nih.govnih.govresearchgate.net Therefore, any discussion on the role of this particular silane in the design of self-healing and smart materials would be conjectural, pending future research.

Nanotechnology Applications and Functionalization with 3 Acryloxypropyltrichlorosilane

Surface Functionalization of Nanoparticles

The modification of nanoparticle surfaces with 3-acryloxypropyltrichlorosilane is a key strategy to improve their compatibility with polymer matrices and to introduce specific functionalities. The process typically involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of surface hydroxyl groups on the nanoparticles, followed by a condensation reaction that forms strong siloxane (Si-O-Si) bonds.

The surface of silica (B1680970) nanoparticles is rich in silanol (B1196071) (Si-OH) groups, making them ideal substrates for grafting with this compound. This process enhances the nanoparticles' dispersibility in organic polymers and provides reactive acrylate (B77674) groups on the surface for further polymerization. The grafting process is often carried out in a non-polar organic solvent to promote the formation of a stable, covalent monolayer on the silica surface. researchgate.net The reaction involves the hydrolysis of the chlorosilane to a silanetriol, which then condenses with the surface silanol groups of the silica nanoparticles.

Similarly, nanocellulose, a material derived from plant cell walls, possesses a high density of hydroxyl groups on its surface, making it amenable to silanization. mdpi.compolyu.edu.hk Functionalization with silanes like this compound can improve the interfacial bonding between the hydrophilic nanocellulose and a hydrophobic polymer matrix. mdpi.com This chemical modification is crucial for developing high-performance, biodegradable nanocomposites. mdpi.compolyu.edu.hk Studies have shown that silylation of cellulose (B213188) nanocrystals (CNCs) can enhance their thermal stability and dispersibility in hydrophobic polymers. nih.gov The process typically involves the hydrolysis of the silane (B1218182) followed by its covalent attachment to the CNC surface via Si-O-C bonds. nih.gov

Table 1: Comparison of Silane Grafting on Different Nanoparticles

| Nanoparticle | Surface Functional Groups | Silane Reaction Mechanism | Key Outcome |

| Silica Nanoparticles | Silanol (Si-OH) | Condensation with hydrolyzed silane | Improved dispersion in polymers, surface reactivity |

| Nanocellulose | Hydroxyl (-OH) | Condensation with hydrolyzed silane | Enhanced thermal stability, compatibility with hydrophobic matrices |

The fabrication of hybrid nanocomposites often involves blending surface-modified nanoparticles with a polymer matrix. The acrylate functionality of this compound allows the nanoparticles to copolymerize with monomer units, leading to a covalently linked and well-dispersed nanocomposite. This covalent integration minimizes nanoparticle agglomeration, a common issue that can compromise the mechanical and physical properties of the composite material.

Optimizing the dispersion of nanoparticles is critical for achieving enhanced material properties. Surface modification with this compound reduces the surface energy of the nanoparticles, making them more compatible with the polymer matrix. This improved compatibility leads to a more uniform dispersion and stronger interfacial adhesion between the nanoparticle filler and the polymer. For instance, in the development of dental composites, silane-treated fillers exhibit improved mechanical strength and wear resistance due to better stress transfer from the polymer matrix to the filler particles.

Research has demonstrated that the functionalization of inorganic fillers with coupling agents like 3-(trimethoxysilyl)propyl methacrylate (B99206), a related methoxy-variant of this compound, promotes chemical bonding with acrylic matrices, leading to enhanced performance of the resulting hybrid adhesive. researchgate.net The even distribution of these functionalized nanoparticles within the polymer is key to the improved characteristics of the nanocomposite.

Biomedical Applications of this compound-Modified Surfaces

The ability to tailor surface properties at the nanoscale has significant implications for biomedical devices and therapies. mdpi.commdpi.com Modification with this compound can enhance the biocompatibility and functionality of materials used in various medical applications. mdpi.com

The surface of a biomaterial plays a crucial role in its interaction with biological systems, including proteins and cells. nih.gov By modifying surfaces with this compound, it is possible to create specific chemical cues that can influence cell behavior. The acrylate groups can be used to immobilize biomolecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to promote cell adhesion.

Studies have shown that surface modification is a key strategy for improving the biocompatibility of implants. researchgate.net For instance, the covalent immobilization of cell-adhesive peptides on titanium surfaces, often achieved through silanization, can enhance the attachment and proliferation of bone-forming cells, leading to better osseointegration of the implant. While many studies have utilized aminosilanes, the principle of using a reactive functional group, such as the acrylate in this compound, provides a versatile platform for attaching a wide range of bioactive molecules.

The long-term success of medical implants, such as orthopedic prostheses and dental implants, depends on their stable integration with the surrounding tissue. fda.govfederalregister.govfda.gov Surface modification with this compound can be employed to create a bio-interfacial layer that promotes this integration. For example, the silane can be used to bond a bioactive ceramic coating, such as hydroxyapatite, to a metallic implant. This coating mimics the mineral component of bone and encourages bone growth onto the implant surface.

Furthermore, the acrylate functionality can be utilized to create hydrogel coatings on medical devices. These coatings can be designed to be biocompatible and to reduce friction, which is particularly important for devices like catheters and contact lenses. The ability to tailor the surface chemistry of medical devices is a powerful tool for improving their performance and reducing the risk of complications. mdpi.com

In the design of drug delivery systems, this compound can be used to create functionalized nanoparticles that can encapsulate and release therapeutic agents in a controlled manner. nih.govnih.gov The acrylate groups on the surface of these nanoparticles can be polymerized to form a shell that regulates the diffusion of the drug. nih.gov

For instance, mesoporous silica nanoparticles, when functionalized with this compound, can have their pores capped with a polymer layer. This layer can be designed to degrade under specific physiological conditions, such as a change in pH, leading to the targeted release of the drug. The design of such "smart" drug delivery systems relies on the precise control over the surface chemistry of the nanoparticles, which can be achieved through the use of versatile coupling agents like this compound. Polymeric micelles are another area of focus, where the structure can be designed for targeted drug delivery. nih.gov

Table 2: Biomedical Applications of this compound-Modified Surfaces

| Application Area | Material Design Focus | Desired Outcome |

| Cell Adhesion | Immobilization of bioactive peptides (e.g., RGD) | Enhanced cell attachment and growth |

| Medical Implants | Bonding of bioactive coatings (e.g., hydroxyapatite) | Improved osseointegration and biocompatibility |

| Drug Delivery | Formation of polymer shells on nanoparticles | Controlled and targeted release of therapeutics |

Microfabrication and Patterning of Silane-Functionalized Substratesresearchgate.net

The ability to create spatially defined chemical patterns on surfaces at the micro- and nanoscale is a cornerstone of modern nanotechnology, enabling advancements in fields ranging from nanoelectronics to biotechnology. This compound, with its reactive trichlorosilyl group for surface anchoring and a polymerizable acrylate functional group, is a key compound for such applications. The functionalization of substrates with this silane creates a self-assembled monolayer (SAM) whose terminal acrylate groups can be selectively polymerized using various lithographic techniques. This process allows for the direct writing of robust, covalently bound polymer patterns on the substrate.